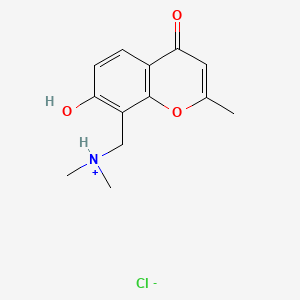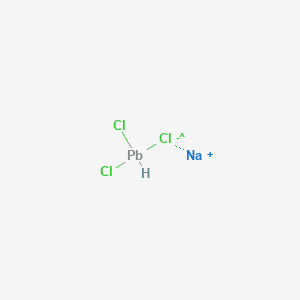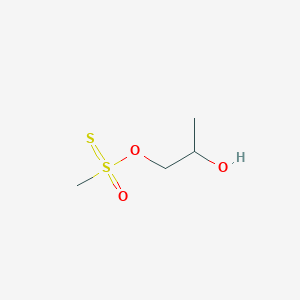
2-Hydroxypropyl methanethiolsulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl methanethiolsulfonate is a chemical compound with the molecular formula C4H10O3S2 and a molecular weight of 170.25 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Hydroxypropyl methanethiolsulfonate involves the reaction of methanesulfonic acid with 2-hydroxypropyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-Hydroxypropyl methanethiolsulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols.
Applications De Recherche Scientifique
2-Hydroxypropyl methanethiolsulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals . In biology, it is studied for its potential role in biochemical pathways and its interactions with biological molecules. In medicine, it is explored for its therapeutic potential and its ability to modify biological targets. Industrially, it is used in the manufacture of various products, including pharmaceuticals and specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-Hydroxypropyl methanethiolsulfonate involves its interaction with molecular targets through its sulfonate and hydroxyl groups. These interactions can lead to the modification of biological molecules and pathways, resulting in various effects. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or chemical reactions .
Comparaison Avec Des Composés Similaires
2-Hydroxypropyl methanethiolsulfonate can be compared with other similar compounds, such as methanesulfonic acid and 2-hydroxypropyl alcohol. While methanesulfonic acid is a strong acid used in various industrial processes, 2-hydroxypropyl alcohol is an alcohol with applications in organic synthesis. The uniqueness of this compound lies in its combination of sulfonate and hydroxyl groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
41206-16-0 |
|---|---|
Formule moléculaire |
C4H10O3S2 |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
1-methylsulfonothioyloxypropan-2-ol |
InChI |
InChI=1S/C4H10O3S2/c1-4(5)3-7-9(2,6)8/h4-5H,3H2,1-2H3 |
Clé InChI |
MHKJBDXQSICTIK-UHFFFAOYSA-N |
SMILES canonique |
CC(COS(=O)(=S)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



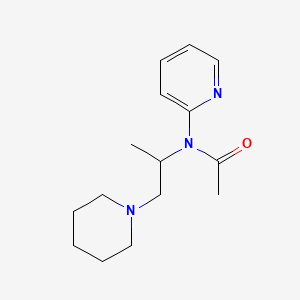

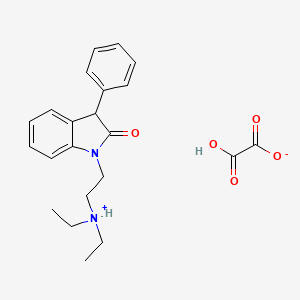
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
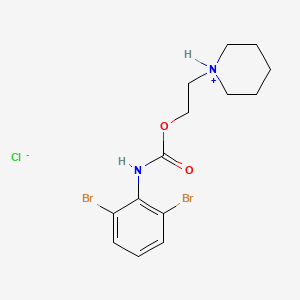

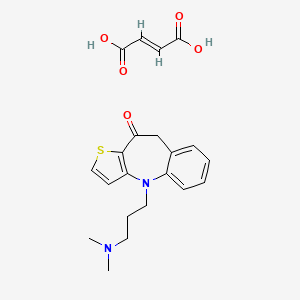
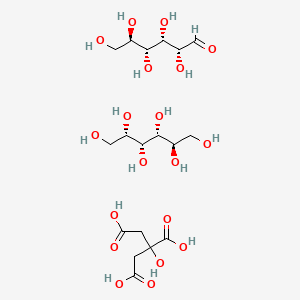

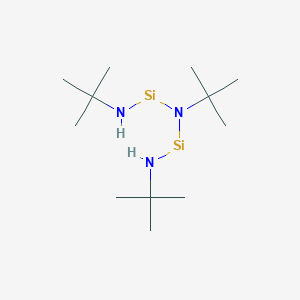
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
